Product packaging for N-(4-methoxyphenyl)-2,2-diphenylacetamide(Cat. No.:CAS No. 23105-44-4)

N-(4-methoxyphenyl)-2,2-diphenylacetamide

Cat. No.: B182546
CAS No.: 23105-44-4
M. Wt: 317.4 g/mol
InChI Key: ZATVTEDXNKZSDM-UHFFFAOYSA-N
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Description

Contextualization of Acetamide (B32628) Chemistry and N-Substituted Derivatives in Organic Synthesis

Acetamides are amides derived from acetic acid and are characterized by the R-NH-CO-CH₃ functional group. The nitrogen atom can be substituted with various organic groups, leading to a vast and diverse class of compounds known as N-substituted acetamides. These compounds are of great interest in organic synthesis due to the stability of the amide bond and the wide array of chemical transformations they can undergo.

N-substituted acetamides serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The reactivity of the acetamide group can be modulated by the nature of the N-substituent, allowing for a fine-tuning of its chemical properties. For instance, the introduction of an aryl group, as seen in N-(4-methoxyphenyl)-2,2-diphenylacetamide, can influence the electronic and steric environment of the amide bond, impacting its reactivity and potential biological interactions.

The synthesis of N-substituted acetamides is often achieved through the reaction of an amine with an acetylating agent, such as acetyl chloride or acetic anhydride. This straightforward and generally high-yielding reaction makes them readily accessible building blocks in a research setting.

Historical Perspectives on Related Diphenylacetamides in Academic Chemical Research

The diphenylacetamide scaffold, characterized by two phenyl groups attached to the carbon atom adjacent to the carbonyl group, has a rich history in medicinal chemistry. Research into diphenylacetamide derivatives has led to the discovery of compounds with a wide range of biological activities.

A notable example is the investigation of diphenylacetamide derivatives as modulators of chemokine receptors. For instance, a series of diphenylacetamides were identified as inhibitors of the atypical chemokine receptor CXCR7. researchgate.netchemjournal.kz This receptor is implicated in various physiological and pathological processes, including cell survival, migration, and adhesion, making it an attractive target for drug discovery. The discovery of diphenylacetamides as CXCR7 inhibitors highlights the potential of this chemical scaffold to yield compounds with valuable pharmacological properties. researchgate.netchemjournal.kz

Current Research Trajectories and Academic Significance of this compound

While direct academic research on this compound is limited, the study of its constituent parts suggests several promising research directions. The presence of the N-(4-methoxyphenyl) group is significant, as this moiety is found in a number of biologically active compounds. For example, derivatives of N-(4-methoxyphenyl)acetamide have been investigated for their antifungal and antibacterial properties. Specifically, dithiocarbamate (B8719985) derivatives of N-(4-methoxyphenyl)acetamide have shown promising activity against phytopathogenic fungi.

Furthermore, the combination of the diphenylacetamide core with the N-(4-methoxyphenyl) group could lead to compounds with novel biological activities. The diphenylacetamide moiety provides a rigid scaffold that can be oriented in three-dimensional space to interact with biological targets, while the N-(4-methoxyphenyl) group can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity.

Future research on this compound could explore its potential as an antimicrobial agent, a modulator of chemokine receptors, or as a scaffold for the development of new therapeutic agents for other diseases. The synthesis and biological evaluation of a library of related compounds, where the substitution pattern on the phenyl rings is varied, could provide valuable structure-activity relationship data and lead to the identification of compounds with optimized properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO2 B182546 N-(4-methoxyphenyl)-2,2-diphenylacetamide CAS No. 23105-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)22-21(23)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATVTEDXNKZSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322641
Record name N-(4-methoxyphenyl)-2,2-diphenylacetamide
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Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23105-44-4
Record name NSC401724
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-methoxyphenyl)-2,2-diphenylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Preparations of N 4 Methoxyphenyl 2,2 Diphenylacetamide

Direct Synthesis Routes to N-(4-methoxyphenyl)-2,2-diphenylacetamide

The creation of the amide bond in this compound can be achieved through several direct synthetic strategies. These methods range from catalyst-free approaches to those employing acylation and coupling agents.

Catalyst-Free Synthesis Approaches

While many amide bond formations rely on catalysts, some methods for synthesizing N-aryl amides can proceed without one, often under specific conditions such as high temperature or with highly reactive starting materials. For instance, the reaction of a highly reactive acid chloride with an amine can sometimes proceed to completion without the need for a catalyst. Research into catalyst-free synthesis of related amide compounds has explored methods like microwave irradiation to drive the reaction between an amine and an anhydride. rsc.org

Acylation and Coupling Reaction Methods for Amide Bond Formation

A common and effective method for synthesizing this compound is through the acylation of p-anisidine (B42471) with diphenylacetyl chloride. nbinno.comganeshremedies.com This reaction typically involves the nucleophilic attack of the amino group of p-anisidine on the carbonyl carbon of diphenylacetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride.

Alternatively, coupling agents can be used to facilitate the reaction between diphenylacetic acid and p-anisidine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are known to promote such amide bond formations.

Other Established Synthetic Pathways for this compound

Other established pathways to synthesize the target compound and its derivatives include:

Reaction with Diphenylketene: Diphenylketene can react with p-anisidine to form this compound. This method takes advantage of the high reactivity of ketenes. orgsyn.org

From 2-chloro-N-(4-methoxyphenyl)acetamide: A related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, can serve as a precursor. While not a direct synthesis of the diphenyl derivative, it highlights the utility of halo-acetamides in building more complex structures. researchgate.net

Elucidation of Precursor Compounds and Intermediate Transformations in this compound Synthesis

The primary precursors for the synthesis of this compound are diphenylacetic acid and p-anisidine, or their activated derivatives.

Key precursor compounds include:

p-Anisidine (4-methoxyaniline): This compound provides the N-(4-methoxyphenyl) portion of the final molecule. It is a commercially available compound, but can also be synthesized through methods like the reduction of p-nitroanisole. chemicalbook.comchemicalbook.com Purification of p-anisidine, which can oxidize and darken upon exposure to air, is often achieved by distillation under reduced pressure. researchgate.net

Diphenylacetic acid: This precursor provides the 2,2-diphenylacetyl group. It can be prepared by the reduction of benzilic acid. orgsyn.org

Diphenylacetyl chloride: This is an activated form of diphenylacetic acid, readily prepared by reacting diphenylacetic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. orgsyn.org It is a versatile reagent used in the preparation of various N-substituted amides. nbinno.comganeshremedies.com

Diphenylketene: This highly reactive intermediate can be synthesized from diphenylacetyl chloride by dehydrochlorination using a non-nucleophilic base like triethylamine (B128534). orgsyn.org

Intermediate transformations primarily involve the activation of the carboxylic acid group of diphenylacetic acid, often by converting it to the more reactive acid chloride, followed by the nucleophilic substitution reaction with p-anisidine.

Optimization of Reaction Conditions for the Chemical Preparation of this compound

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions.

ParameterConditionEffect on Reaction
Solvent Aprotic solvents like toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are commonly used. rsc.orgnih.govresearchgate.netThe choice of solvent can influence the solubility of reactants and the reaction rate.
Temperature Reactions involving acid chlorides are often carried out at room temperature or below to control reactivity. rsc.org Heating under reflux may be required for less reactive starting materials. nih.govTemperature affects the reaction kinetics; higher temperatures can increase the rate but may also lead to side reactions.
Base A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct in reactions using acid chlorides. orgsyn.orgThe base prevents the protonation of the amine reactant, which would render it non-nucleophilic.
Catalyst For coupling reactions, catalysts like DMAP are used to enhance the reaction rate. Catalysts can significantly improve the yield and reduce reaction times.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.

Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Acylation with diphenylacetyl chloride, for example, has good atom economy, with HCl as the main byproduct.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. Research has explored the use of more environmentally benign solvents for similar amide syntheses. rsc.org

Catalysis: The use of catalysts, especially biocatalysts or reusable heterogeneous catalysts, is a core principle of green chemistry. While specific examples for this exact compound are not prevalent, the use of enzymes for related amide synthesis is an area of active research. chemjournal.kz

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can make the process more environmentally friendly. rsc.org

Waste Reduction: Traditional methods for preparing precursors like p-anisidine can generate significant waste. chemicalbook.comchemicalbook.com Catalytic hydrogenation methods are a greener alternative to older reduction techniques that use stoichiometric metal reagents. chemicalbook.com

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Methoxyphenyl 2,2 Diphenylacetamide

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This powerful technique has been instrumental in revealing the intricate structural details of N-(4-methoxyphenyl)-2,2-diphenylacetamide and its analogs.

The cornerstone of successful X-ray crystallographic analysis is the cultivation of high-quality single crystals. For this compound and related amide derivatives, slow evaporation from a suitable solvent is a commonly employed and effective technique. nih.gov This method involves dissolving the compound in a solvent or a mixture of solvents to create a saturated or near-saturated solution. The solution is then left undisturbed in an environment that allows for the gradual removal of the solvent. As the solvent evaporates, the concentration of the solute slowly increases, promoting the formation of well-ordered crystal lattices.

The choice of solvent is critical and is often determined empirically. For instance, good quality single crystals of various acetamide (B32628) derivatives have been obtained from solvents such as acetonitrile (B52724), or mixtures like dichloromethane (B109758)/hexane (B92381). acs.orgmdpi.com In some cases, slow evaporation from a solution in an NMR tube has yielded crystals suitable for analysis. semanticscholar.org Another technique, solvent diffusion, involves dissolving the compound in one solvent and carefully layering a second, miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the solubility of the compound, leading to crystallization at the interface. This method was successfully used to grow crystals of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives from solutions in acetone (B3395972) or 1,2-dichloroethane (B1671644) with hexane as the diffusing solvent. mdpi.com

For some acetamide derivatives, synthesis and crystallization can occur in a single process. For example, crystals of 2-(pentafluorophenyl)acetamide (B3055533) were grown at the interface of aqueous LiOH and the acetonitrile reactant. iucr.org The success of these techniques hinges on factors such as solvent purity, temperature stability, and the absence of vibrations to allow for the slow and orderly aggregation of molecules into a single crystal.

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. A crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded by a detector. Modern diffractometers, such as those equipped with Bruker APEX2 or D8 Venture systems, utilize Mo Kα radiation (λ = 0.71073 Å) and employ ω-scan modes for data collection. acs.orgmdpi.com

The collected data undergo a series of computational processes. The first step is to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is often achieved using direct methods implemented in software packages like SHELXT. acs.org Following the initial solution, the structural model is refined using a full-matrix least-squares method on F², a process that minimizes the difference between the observed and calculated structure factors. acs.orgmdpi.com Software such as SHELXL, often within platforms like Olex2 or WinGX, is used for this purpose. acs.org

During refinement, various parameters are adjusted, including atomic coordinates, and anisotropic thermal parameters for non-hydrogen atoms, which describe the vibrational motion of the atoms. mdpi.com The quality of the final structure is assessed by parameters such as the R-factor, which should be as low as possible for a good fit between the experimental data and the refined model. The process may also involve the use of programs like PLATON for further analysis and validation of the crystal structure. acs.orgnih.gov

CompoundCrystal SystemSpace GroupReference
N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamideMonoclinicC2/c semanticscholar.org
2-(pentafluorophenyl)acetamideMonoclinicP21/c iucr.org
2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamideMonoclinicP21 mdpi.com

A predominant feature in the crystal packing of acetamides is the formation of hydrogen bonds. The amide group, with its N-H donor and C=O acceptor functionalities, readily participates in N-H···O hydrogen bonding. In many acetamide derivatives, these interactions lead to the formation of characteristic supramolecular synthons, such as the R²₂(8) ring motif, where two molecules form a cyclic dimer. nih.gov These dimers can then be further linked into chains or more complex networks. nih.gov For instance, in the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, intermolecular N-H···O hydrogen bonds form chains that propagate along a specific crystallographic axis. semanticscholar.org

In addition to classical hydrogen bonds, weaker C-H···O and C-H···π interactions also contribute significantly to the crystal packing. The aromatic rings in this compound provide ample opportunity for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are a key stabilizing force. rsc.orgresearchgate.net The geometry of these interactions can vary, with common arrangements including face-to-face and edge-to-face orientations. The presence of electron-donating or electron-withdrawing substituents on the aromatic rings can influence the strength and nature of these π-π interactions. rsc.orgacs.org

The interplay of these various intermolecular forces—hydrogen bonding, C-H···O, C-H···π, and π-π stacking—results in a complex and elegant three-dimensional architecture that dictates the macroscopic properties of the crystalline material.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not extensively documented, the investigation of related acetamide and sulfonamide structures provides valuable insights into this possibility.

The existence of different hydrogen bonding patterns and molecular conformations can give rise to polymorphism. For example, acetamide itself is known to exist in at least two different crystalline forms, a stable rhombohedral form and a metastable orthorhombic form, each characterized by a different hydrogen-bonding network. researchgate.net Similarly, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers have shown that the position of the nitro group significantly affects the intermolecular interactions and crystal packing, leading to different crystalline arrangements. mdpi.com

Disorder is another phenomenon commonly encountered in crystallography, where atoms or groups of atoms occupy multiple positions within the crystal lattice. This can be static, arising from the random distribution of different conformations, or dynamic, resulting from thermal motion. In some crystal structures of related compounds, disorder has been observed, for example, in the orientation of solvent molecules within crystal channels or in the conformation of flexible side chains. nih.gov The refinement of disordered structures requires specialized models to accurately represent the electron density.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule's proton environments. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton. Protons in different chemical environments will resonate at different frequencies.

For this compound and its analogs, the ¹H NMR spectrum can be divided into distinct regions. The aromatic protons of the phenyl and methoxyphenyl rings typically appear in the downfield region, generally between 6.5 and 8.0 ppm. The protons of the methoxy (B1213986) group (-OCH₃) on the phenyl ring characteristically appear as a sharp singlet further upfield, usually around 3.8 ppm. The methine proton of the diphenylacetamide moiety (-CH(Ph)₂) would appear as a singlet, and the amide proton (N-H) would also be a singlet, though its chemical shift can be variable and it may be broadened due to exchange processes.

The following table presents typical ¹H NMR spectral data for a related compound, N-(4-methoxyphenyl)-2-phenylacetamide, which can serve as a reference for interpreting the spectrum of the title compound.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationReference
Phenyl-H7.25–7.35m5H
Methoxyphenyl-H6.85–6.95d2H
-OCH₃3.78s3H
-CH₂CO-3.65s2H
-NH-6.10s1H

Note: The data in the table is for N-(4-methoxyphenyl)-2-phenylacetamide. The chemical shifts for this compound will differ, particularly for the proton attached to the carbon between the two phenyl rings.

13C NMR Spectral Assignments and Analysis

The 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound provides a detailed fingerprint of its carbon skeleton. The predicted chemical shifts (δ) in parts per million (ppm) are based on the distinct electronic environment of each carbon atom. The molecule possesses several unique carbon signals corresponding to the carbonyl group, the methoxy group, the quaternary Cα carbon, and the aromatic rings.

The amide carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 170-175 ppm, due to the strong deshielding effect of the adjacent oxygen and nitrogen atoms. The quaternary carbon atom bonded to the two phenyl rings and the carbonyl group (Cα) is also anticipated to appear downfield, generally between 55 and 65 ppm. The carbon of the methoxy group (-OCH3) is expected in the upfield region, around 55.5 ppm.

The aromatic carbons of the three phenyl rings will appear in the characteristic aromatic region (approximately 114-142 ppm). The carbon atoms of the two equivalent phenyl rings attached to Cα will show distinct signals for the ipso, ortho, meta, and para positions. Similarly, the 4-methoxyphenyl (B3050149) ring will exhibit four unique signals. The carbon atom attached to the methoxy group (C-4') is shielded by the electron-donating oxygen and is expected around 156-157 ppm, while the carbon attached to the nitrogen (C-1') will be found around 131 ppm. The carbons ortho and meta to the methoxy group will have distinct chemical shifts due to its electronic influence.

A summary of the predicted 13C NMR chemical shifts for this compound is presented in the table below.

Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide Carbonyl)170 - 175Deshielded by adjacent O and N atoms.
Cα (Diphenyl-substituted)55 - 65Quaternary carbon attached to two phenyl groups.
-OCH3 (Methoxy)~ 55.5Characteristic shift for aryl methoxy groups.
C-ipso (Diphenyl groups)140 - 142Quaternary carbons attached to Cα.
C-ortho/meta/para (Diphenyl groups)127 - 130Aromatic region, specific shifts depend on the position relative to Cα.
C-1' (Methoxyphenyl)~ 131Carbon attached to the amide nitrogen.
C-2'/C-6' (Methoxyphenyl)~ 121Carbons ortho to the amide group.
C-3'/C-5' (Methoxyphenyl)~ 114Carbons meta to the amide group, ortho to the methoxy group.
C-4' (Methoxyphenyl)156 - 157Carbon attached to the electron-donating methoxy group.

Advanced NMR Techniques for Stereochemical and Conformational Studies

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are indispensable for unambiguous signal assignment and for probing the compound's three-dimensional structure and dynamics. For this compound, techniques such as COSY, HSQC, HMBC, and NOESY would offer deeper structural insights.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of all protonated carbons in the diphenyl and methoxyphenyl rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping the connectivity across the entire molecule by detecting correlations between protons and carbons separated by two or three bonds. Key expected correlations would include:

The N-H proton to the amide carbonyl carbon (C=O) and to carbons C-1', C-2', and C-6' of the methoxyphenyl ring, confirming the amide linkage.

The Cα-H proton to the carbonyl carbon and to the ipso-carbons of the two phenyl rings.

The methoxy protons (-OCH3) to the C-4' carbon of the methoxyphenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals spatial proximities between atoms. For this molecule, NOESY could be used to study the conformation around the C(O)-N amide bond, which can exhibit restricted rotation. Correlations between the N-H proton and specific protons on the methoxyphenyl ring, or between the Cα-H proton and protons on the adjacent phenyl rings, can help determine the preferred rotational isomers (rotamers) in solution. np-mrd.org

These advanced experiments, used in combination, provide a powerful toolkit for the complete and unambiguous structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its amide, ether, and aromatic functionalities. nist.govepa.gov

The most prominent features would be the absorptions related to the secondary amide group. A sharp absorption band is expected in the region of 3300-3500 cm-1, corresponding to the N-H stretching vibration. biosynth.com The carbonyl (C=O) stretching vibration, known as the Amide I band, will produce a very strong and sharp peak between 1630 and 1690 cm-1. nih.gov The Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, is expected to appear around 1510-1570 cm-1.

Other significant absorptions include:

Aromatic C-H stretching: Found just above 3000 cm-1.

Aliphatic C-H stretching: The single C-H bond at the Cα position will show a weak stretch around 2900-3000 cm-1.

Aromatic C=C stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm-1 region.

C-O-C stretching: The aryl ether linkage will produce a strong, characteristic band, typically in the 1200-1275 cm-1 range for the asymmetric stretch.

The table below summarizes the principal expected IR absorption bands.

Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm-1)Intensity
N-H StretchSecondary Amide3300 - 3500Medium, Sharp
Aromatic C-H StretchAryl C-H3000 - 3100Medium to Weak
Aliphatic C-H StretchCα-H2900 - 3000Weak
C=O Stretch (Amide I)Amide Carbonyl1630 - 1690Strong, Sharp
N-H Bend / C-N Stretch (Amide II)Secondary Amide1510 - 1570Medium to Strong
C=C StretchAromatic Ring1400 - 1600Variable
Asymmetric C-O-C StretchAryl Ether1200 - 1275Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. The molecular formula of this compound is C21H19NO2, giving it a molecular weight of approximately 317.38 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be observed at m/z 317. Using softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]+ would be expected at m/z 318.

The fragmentation of the molecular ion is highly predictable and provides significant structural information. The most prominent fragmentation pathway is expected to be the α-cleavage adjacent to the carbonyl group, which results in the formation of the highly stable diphenylmethyl cation. This is often the base peak in the spectrum.

Key fragmentation pathways include:

Formation of the Diphenylmethyl Cation: Cleavage of the Cα-C(O) bond yields the resonance-stabilized diphenylmethyl cation (Ph2CH+) at m/z 167.

Amide Bond Cleavage: Scission of the amide C(O)-N bond can occur in two ways:

Formation of the diphenylacetyl cation [Ph2CHC≡O]+ at m/z 195.

Formation of a radical cation corresponding to 4-methoxyaniline at m/z 123.

McLafferty Rearrangement is not possible for this structure as it lacks the requisite γ-hydrogen.

The table below details the proposed major fragments and their corresponding mass-to-charge ratios.

Proposed Mass Spectrometry Fragments for this compound

Proposed Fragment StructureMass-to-Charge Ratio (m/z)Fragmentation Pathway
[C21H19NO2]+•317Molecular Ion (M+•)
[C14H11O]+195Cleavage of the C(O)-N amide bond.
[C13H11]+167α-cleavage to form the stable diphenylmethyl cation. Often the base peak.
[C7H9NO]+•123Cleavage of the C(O)-N amide bond to give the 4-methoxyaniline radical cation.
[C6H5]+77Loss of a phenyl group.

Theoretical and Computational Investigations of N 4 Methoxyphenyl 2,2 Diphenylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the behavior of molecules at the atomic level. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the electronic structure of molecules like N-(4-methoxyphenyl)-2,2-diphenylacetamide. DFT calculations can be employed to optimize the molecule's geometry, providing detailed information about bond lengths, bond angles, and dihedral angles. For instance, studies on similar acetamide (B32628) derivatives suggest that the amide group may be twisted relative to the plane of the methoxyphenyl ring to minimize steric hindrance. iucr.org

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict the optimized geometric parameters of this compound. These calculations would likely show the bond lengths and angles characteristic of the amide, methoxy (B1213986), and phenyl functional groups.

Table 1: Predicted Geometric Parameters of this compound using DFT

ParameterPredicted Value
C=O bond length (amide)~1.23 Å
C-N bond length (amide)~1.35 Å
C-O bond length (methoxy)~1.36 Å
N-C-O bond angle (amide)~123°
C-O-C bond angle (methoxy)~117°
Dihedral angle (methoxyphenyl ring to acetamide plane)~29°

Note: These are representative values based on DFT calculations of similar molecules and are intended for illustrative purposes.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4), can provide highly accurate predictions of molecular properties. nih.govresearchgate.net For this compound, ab initio calculations can be used to determine its total energy, dipole moment, and polarizability. These properties are crucial for understanding the molecule's behavior in different environments and its potential for intermolecular interactions. For example, a significant dipole moment would suggest that the molecule is polar and will interact strongly with other polar molecules.

Table 2: Predicted Molecular Properties of this compound using Ab Initio Methods

PropertyPredicted Value
Total EnergyDependent on the level of theory
Dipole Moment~3.5 - 4.5 Debye
PolarizabilityHigh, due to the presence of multiple aromatic rings

Note: These are estimated values based on ab initio calculations of analogous aromatic amides.

The flexibility of this compound, particularly the rotation around its single bonds, gives rise to various possible three-dimensional arrangements, or conformations. researchgate.netacs.org Computational methods can be used to perform a conformational analysis to identify the most stable conformers and to calculate the energy barriers for rotation between them. By systematically changing the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface can be generated. This surface provides a map of the energy landscape of the molecule, revealing the low-energy valleys corresponding to stable conformers and the high-energy peaks representing transition states. For this molecule, key rotations would include the bond between the nitrogen and the methoxyphenyl ring, and the bonds connecting the diphenylmethyl group to the carbonyl carbon.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. acadpubl.eu A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is likely to be distributed over the diphenylacetamide moiety, particularly the carbonyl group. This distribution suggests that the methoxyphenyl ring is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value
HOMO Energy~ -5.5 eV
LUMO Energy~ -1.0 eV
HOMO-LUMO Gap~ 4.5 eV

Note: These values are estimations based on FMO analyses of similar aromatic compounds and indicate moderate reactivity. acadpubl.eu

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.deresearchgate.net It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom, due to the presence of lone pairs of electrons. The oxygen atom of the methoxy group would also exhibit a negative potential. The aromatic rings would show regions of moderately negative potential above and below the plane of the rings, while the amide hydrogen and the hydrogens of the phenyl rings would be in regions of positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, such as in hydrogen bonding or other non-covalent interactions.

Hirshfeld Surface Analysis and Intermolecular Contact Studies

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. iucr.orgnih.govnajah.edu The Hirshfeld surface is a three-dimensional surface that is defined by the points where the contribution of the molecule's electron density to the total electron density is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify and analyze the different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would likely reveal a variety of intermolecular interactions, including hydrogen bonds, C-H···π interactions, and van der Waals forces. The d_norm map would show red spots indicating close contacts, which correspond to hydrogen bonds (such as N-H···O) and other short interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Intermolecular ContactPredicted Contribution (%)
H···H45 - 55%
C···H / H···C20 - 30%
O···H / H···O15 - 25%
N···H / H···N< 5%

Note: These percentages are based on typical values observed for similar organic molecules in the solid state and highlight the importance of various weak interactions in the crystal packing. iucr.orgnih.gov

Molecular Modeling and Dynamics Simulations for Structural Behavior

Conformational Analysis

The rotational freedom around the various single bonds in this compound gives rise to multiple possible conformations. Computational studies on similar structures, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have revealed the existence of several stable conformers. researchgate.net For this compound, key dihedral angles would determine the spatial orientation of the phenyl rings and the methoxy group.

Theoretical calculations, likely employing methods like B3LYP/6-31+G(d,p), would be used to identify the lowest energy conformers in the gas phase and in different solvents. researchgate.net The interplay of steric hindrance between the bulky diphenyl groups and the electronic effects of the methoxy substituent would be a primary determinant of the most stable conformations. Research on related acetamide derivatives suggests that both gauche and trans conformations around key C-C and C-N bonds are possible, with the energy barriers between them dictating their relative populations. researchgate.net

Structural Parameters

The geometric parameters of this compound, including bond lengths, bond angles, and torsion angles, can be precisely calculated using quantum chemical methods. By comparing these calculated values with experimental data from X-ray crystallography of analogous compounds, the accuracy of the computational model can be validated. For instance, studies on N-(4-methoxyphenyl)-nitrobenzenesulfonamide have established typical bond lengths and angles for the N-(4-methoxyphenyl) moiety. mdpi.com It is expected that the amide C-N bond would exhibit partial double bond character, leading to a shorter bond length and a planar arrangement of the adjacent atoms.

Table 1: Predicted Structural Parameters for the Lowest Energy Conformer of this compound

ParameterAtom ConnectionsPredicted Value
Bond Lengths (Å)
C=O~ 1.23 Å
C-N (amide)~ 1.35 Å
N-C (aryl)~ 1.43 Å
C-C (diphenyl)~ 1.54 Å
Bond Angles (°)
O=C-N~ 122°
C-N-C~ 125°
C-C-C (diphenyl)~ 110°
Dihedral Angles (°)
C(aryl)-N-C=O~ 175° (near planar)
H-N-C=O~ 5°

Note: These values are hypothetical and based on typical values for similar functional groups in related structures.

Molecular Dynamics Simulations

Molecular dynamics simulations can provide a detailed picture of the structural dynamics of this compound in a condensed phase, such as in solution. nih.gov These simulations would track the movements of all atoms in the molecule over time, revealing the flexibility of the phenyl rings and the methoxy group. Such simulations would also elucidate the nature of intermolecular interactions, including hydrogen bonding involving the amide N-H group and the carbonyl oxygen, as well as π-π stacking interactions between the aromatic rings. mdpi.com The stability of different conformers and the transitions between them could be observed, providing a more comprehensive understanding of the molecule's behavior in a realistic environment.

Chemical Reactivity and Reaction Mechanisms of N 4 Methoxyphenyl 2,2 Diphenylacetamide

Investigation of Amide Bond Hydrolysis and Stability

The stability of the amide bond is a crucial factor in the chemical profile of N-(4-methoxyphenyl)-2,2-diphenylacetamide. Amide hydrolysis, the cleavage of the C-N bond, can be initiated under both acidic and basic conditions, typically requiring elevated temperatures. The products of this reaction are diphenylacetic acid and 4-methoxyaniline.

Base-Catalyzed Hydrolysis: In a basic medium, the mechanism is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov This step forms a tetrahedral intermediate with a negative charge on the oxygen atom. The subsequent collapse of this intermediate to reform the carbonyl double bond results in the cleavage of the C-N bond and the expulsion of the 4-methoxyphenylamide anion. This anion then abstracts a proton from the newly formed diphenylacetic acid, yielding the final products: a carboxylate salt and 4-methoxyaniline. This reaction is generally slower than acid-catalyzed hydrolysis because the amide anion is a poorer leaving group compared to its protonated counterpart in an acidic environment.

Table 1: Products of Amide Bond Hydrolysis

Starting Material Conditions Product 1 Product 2
This compound Acid (H₃O⁺), Heat Diphenylacetic acid 4-Methoxyaniline
This compound Base (OH⁻), Heat Diphenylacetate 4-Methoxyaniline

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl and Methoxyphenyl Moieties

The three aromatic rings of this compound exhibit distinct reactivities towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): The reactivity of the aromatic rings towards electrophiles is governed by the nature of the attached substituents.

The 4-Methoxyphenyl (B3050149) Ring: This ring is highly activated towards electrophilic attack. The methoxy (B1213986) group (-OCH₃) is a powerful electron-donating group and a strong ortho, para-director. The amide nitrogen's lone pair is also potentially activating and ortho, para-directing, though its effect is diminished by resonance with the adjacent carbonyl group. The combined effect strongly favors substitution on this ring, primarily at the positions ortho to the methoxy group (C2 and C6) due to the powerful directing ability of this group.

The Diphenylacetyl Phenyl Rings: These two phenyl rings are deactivated towards electrophilic substitution. The adjacent acyl carbonyl group is electron-withdrawing, pulling electron density from the rings and making them less nucleophilic. Therefore, forcing conditions would be required to achieve substitution on these rings, which would be directed to the meta position.

In a competitive reaction, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) will overwhelmingly occur on the electron-rich methoxyphenyl ring.

Nucleophilic Aromatic Substitution (SNAr): Standard nucleophilic aromatic substitution is highly unlikely to occur on any of the phenyl rings of this molecule. The SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orgyoutube.com Since this compound lacks these necessary activating groups on its aromatic rings, it is resistant to this type of substitution. libretexts.org

Reactions Involving the Acyl Carbonyl Group

The carbonyl group (C=O) of the amide is a key site for chemical transformations, most notably reduction.

Reduction to an Amine: Amides are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄) but can be effectively reduced by more powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction of this compound with LiAlH₄ in a suitable solvent like ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, will reduce the carbonyl group completely to a methylene (B1212753) group (-CH₂-). This transformation yields the corresponding secondary amine, N-(2,2-diphenylethyl)-4-methoxyaniline. masterorganicchemistry.comnih.gov

The mechanism involves the initial nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon. The oxygen atom coordinates to the aluminum, forming a complex. A second hydride transfer is not the typical pathway for amides. Instead, the oxygen-aluminum species acts as a good leaving group, and the nitrogen's lone pair assists in its departure to form an iminium ion intermediate. This iminium ion is then rapidly reduced by another equivalent of hydride from LiAlH₄ to give the final amine product after protonation during workup.

Table 2: Reduction of the Acyl Carbonyl Group

Reagent Product Functional Group Transformation
Lithium Aluminum Hydride (LiAlH₄) N-(2,2-diphenylethyl)-4-methoxyaniline Amide (R-CO-NR'₂) → Amine (R-CH₂-NR'₂)

Other nucleophilic additions to the carbonyl carbon are less common for amides compared to ketones or aldehydes, as the amide nitrogen provides resonance stabilization and is a relatively poor leaving group unless protonated.

Stereoselective Transformations and Reaction Pathways

This compound is an achiral molecule as it does not possess any stereocenters and lacks internal planes of symmetry that would make it meso. As such, there is limited literature describing stereoselective transformations starting directly from this compound.

For stereoselective reactions to be relevant, a chiral center would need to be introduced or a reaction would need to occur at a prochiral center. Hypothetically, if one of the phenyl groups on the diphenylacetyl moiety were replaced with a different aryl group, the α-carbon would become a prochiral center. Deprotonation to form an enolate followed by reaction with an electrophile could then, in principle, be guided by a chiral auxiliary or catalyst to proceed stereoselectively. However, specific examples of such transformations involving this particular amide are not documented in peer-reviewed literature. Research in stereoselective synthesis typically focuses on substrates that either are already chiral or have more reactive sites amenable to asymmetric catalysis. nih.govlibretexts.org

Oxidative and Reductive Cleavage Reactions

Beyond the hydrolysis of the amide bond, other specific cleavage reactions can target different bonds within the molecule.

Oxidative Cleavage: A notable reaction is the selective oxidative cleavage of the C(aryl)-N bond. Research has shown that N-aryl amides can undergo this cleavage when treated with 2-iodoxybenzoic acid (IBX) in a mixture of hexafluoroisopropanol (HFIP) and water at room temperature. acs.org This metal-free reaction is highly selective, breaking the bond between the methoxyphenyl ring and the nitrogen atom while leaving the stronger C(carbonyl)-N amide bond intact. acs.org The products of this reaction would be 2,2-diphenylacetamide (B1584570) and a corresponding oxidized product of the 4-methoxyphenylamine moiety. This method provides a synthetic route to primary amides from secondary aryl amides under mild conditions.

Reductive Cleavage: The term reductive cleavage can refer to several processes. The most prominent is the complete reduction of the amide carbonyl to a methylene group by LiAlH₄, as discussed in section 5.3, which involves cleavage of the C=O π-bond.

A more drastic form of reductive cleavage, the complete removal of the carbonyl oxygen to form an alkane (deoxygenation), is not a direct, single-step reaction for amides. It would require a multi-step sequence, for instance, conversion of the amide to a thioamide followed by hydrogenolysis with a reagent like Raney Nickel. The Wolff-Kishner and Clemmensen reductions are standard methods for deoxygenating ketones and aldehydes but are not applicable to amides. libretexts.org

Synthesis and Characterization of Structural Analogues and Derivatives of N 4 Methoxyphenyl 2,2 Diphenylacetamide

Systematic Modifications of the N-Aryl Group

Research Findings:

The synthesis of various N-aryl analogues has been accomplished through several synthetic routes. A common method involves the reaction of 4-methoxyaniline with substituted phenylacetic acids using dehydrating agents like thionyl chloride. Another approach is the chloroacetylation of appropriately substituted anilines followed by reaction with a suitable nucleophile. nih.gov

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the N-aryl ring play a significant role in the biological activity of these compounds. For instance, in a series of related aryl acetamide (B32628) triazolopyridazines, it was found that electron-withdrawing groups on the aryl 'tail' group were preferred over electron-donating groups for certain biological activities. nih.gov Specifically, the presence of fluorine was noted to have a remarkable positive impact on potency. nih.gov Conversely, substitutions at the 2-position of the aryl ring often lead to inactive compounds, suggesting that steric hindrance at this position may be detrimental to activity. nih.gov

In the context of N-phenylacetamide derivatives containing 4-arylthiazole moieties, various substitutions on the N-phenyl ring have been explored. The synthesis of these compounds often involves introducing a thiazole (B1198619) moiety into the amide scaffold. mdpi.com The resulting derivatives have shown a range of biological activities, with the specific substitution pattern on the N-aryl group influencing their potency. mdpi.com

Here is a table summarizing some of the synthesized N-aryl analogues:

Compound Name Modification on N-Aryl Group Synthetic Method Reference
N-(4-fluorophenyl)-2,2-diphenylacetamideReplacement of methoxy (B1213986) with fluorineCondensation of 4-fluoroaniline (B128567) and diphenylacetic acid nih.gov
N-(4-chlorophenyl)-2,2-diphenylacetamideReplacement of methoxy with chlorineCondensation of 4-chloroaniline (B138754) and diphenylacetic acid nih.gov
N-(3,4-dichlorophenyl)-2,2-diphenylacetamideReplacement of methoxy with 3,4-dichloro substituentsCondensation of 3,4-dichloroaniline (B118046) and diphenylacetic acid nih.gov
N-(4-(trifluoromethyl)phenyl)-2,2-diphenylacetamideReplacement of methoxy with a trifluoromethyl groupCondensation of 4-(trifluoromethyl)aniline (B29031) and diphenylacetic acid nih.gov
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideIntroduction of a 4-fluorophenylthiazole-2-ylamino groupIntroduction of a thiazole moiety into the amide scaffold mdpi.com
N-(4-((4-(3-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideIntroduction of a 3-fluorophenylthiazole-2-ylamino groupIntroduction of a thiazole moiety into the amide scaffold mdpi.com
N-(4-(4-(3,4-difluorophenyl)thiazol-2-ylamino)phenyl)acetamideIntroduction of a 3,4-difluorophenylthiazol-2-ylamino groupIntroduction of a thiazole moiety into the amide scaffold mdpi.com

Structural Variations of the 2,2-Diphenylacetamide (B1584570) Moiety

Researchers have explored various structural modifications of the 2,2-diphenylacetamide portion of the parent compound to investigate the impact on its chemical and biological properties. These variations include altering the acyl group and modifying the diphenylmethyl group.

Research Findings:

A variety of derivatives have been synthesized by modifying the acyl group. For example, a series of N(1)-substituted-N(2),N(2)-diphenyl oxalamides were synthesized by reacting diphenylcarbamoyl formyl chloride with different amines. nih.govresearchgate.net Additionally, 2-substituted amino-N,N-diphenylacetamides have been prepared by reacting 2-chloro-N,N-diphenylacetamide with various substituted amines. nih.govresearchgate.net

Modifications to the diphenylmethyl group have also been investigated. In a study on nonprostanoid prostacyclin mimetics, the diphenylmethyl moiety was found to be an effective isostere for 4,5-diphenylated heterocycles. nih.gov However, introducing substituents to the phenyl rings of the diphenylmethyl group showed a marked sensitivity in biological activity. nih.gov For instance, substitution at the ortho or meta positions of the phenyl rings, or their replacement with other cyclic moieties, generally resulted in less effective compounds. nih.gov

The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide, an analogue with an additional phenyl group on one of the phenyl rings of the diphenylmethyl moiety, has also been reported. mdpi.com

Below is a table summarizing some of the structural variations of the 2,2-diphenylacetamide moiety:

Compound Name Modification Synthetic Method Reference
N(1)-substituted-N(2),N(2)-diphenyl oxalamidesVariation of the acyl groupReaction of diphenylcarbamoyl formyl chloride with amines nih.govresearchgate.net
2-substituted amino-N,N-diphenylacetamidesVariation of the acyl groupReaction of 2-chloro-N,N-diphenylacetamide with amines nih.govresearchgate.net
2-[(3,4,5-Triphenyl)phenyl]acetamideModification of the diphenylmethyl groupMulti-step synthesis starting from 2,6-dibromo-4-methylaniline mdpi.com
2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamideModification of the acyl groupReaction of 2-hydrazino-N,N-diphenylacetamide with aromatic aldehydes nih.govnih.gov
2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamideModification of the acyl groupReaction of 2-hydrazino-N,N-diphenylacetamide with aromatic aldehydes nih.govnih.gov
2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenylacetamideModification of the acyl groupReaction of 2-hydrazino-N,N-diphenylacetamide with aromatic aldehydes nih.govnih.gov

Incorporation of Heterocyclic Systems into N-(4-methoxyphenyl)-2,2-diphenylacetamide Analogues

The introduction of heterocyclic systems into the structure of this compound analogues has been a fruitful strategy for generating novel compounds. These heterocyclic moieties can be incorporated into various parts of the parent molecule, leading to diverse chemical structures.

Research Findings:

A common approach involves the reaction of a precursor molecule with a heterocyclic-containing reagent. For example, a series of novel N(1)-substituted-N(2),N(2)-diphenyl oxalamides and 2-substituted amino-N,N-diphenylacetamides were synthesized by reacting diphenylcarbamoyl formyl chloride or 2-chloro-N,N-diphenylacetamide with various heterocyclic amines. nih.govresearchgate.net

Another strategy involves the synthesis of derivatives where the diphenylmethyl group is replaced by a diphenyl-substituted heterocycle. In a study on prostacyclin mimetics, various 5- and 6-membered heterocycles were found to effectively substitute for an oxazole (B20620) ring in related compounds. nih.gov

Furthermore, the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been reported. mdpi.com These compounds are synthesized by introducing a thiazole moiety into the amide scaffold and have shown promising biological activities. mdpi.com The synthesis of fused polyheterocyclic compounds through cycloaddition reactions of in situ-generated heteroaromatic N-ylides with electron-deficient olefins has also been explored, leading to complex molecular architectures. mdpi.com

The following table presents examples of this compound analogues incorporating heterocyclic systems:

Compound Name Incorporated Heterocycle Synthetic Method Reference
N(1)-(heterocyclic)-N(2),N(2)-diphenyl oxalamidesVarious heterocyclesReaction of diphenylcarbamoyl formyl chloride with heterocyclic amines nih.govresearchgate.net
2-(heterocyclic)amino-N,N-diphenylacetamidesVarious heterocyclesReaction of 2-chloro-N,N-diphenylacetamide with heterocyclic amines nih.govresearchgate.net
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideThiazoleIntroduction of a thiazole moiety into the amide scaffold mdpi.com
N-(4-((4-(3-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideThiazoleIntroduction of a thiazole moiety into the amide scaffold mdpi.com
N-(4-(4-(3,4-difluorophenyl)thiazol-2-ylamino)phenyl)acetamideThiazoleIntroduction of a thiazole moiety into the amide scaffold mdpi.com
Fused polycyclic octahydropyrrolo[3,4-c]pyrrolesPyrrolopyrrole[3+2] cycloaddition of heteroaromatic N-ylides with maleimides mdpi.com

Synthesis and Characterization of Stereoisomeric Derivatives

The synthesis and characterization of stereoisomeric derivatives of this compound are crucial for understanding the three-dimensional aspects of their interactions with biological targets. The presence of chiral centers in these molecules can lead to enantiomers with distinct properties.

Research Findings:

The synthesis of chiral derivatives often involves asymmetric synthesis or the separation of racemic mixtures. Asymmetric synthesis aims to produce a single enantiomer directly. Chiral separation techniques, such as chiral chromatography, are employed to resolve racemic mixtures into their individual enantiomers. nih.gov

Capillary electrochromatography (CEC) has been explored as a technique for the chiral separation of non-acidic pharmaceuticals. nih.gov This method utilizes chiral stationary phases, such as those based on polysaccharide selectors like Chiralpak AD-RH and Chiralcel OD-RH, to achieve enantiomeric resolution. nih.gov Cyclodextrins and their derivatives are also commonly used as chiral selectors in separation techniques due to their ability to form inclusion complexes with enantiomers. nih.gov

While specific examples of the synthesis and separation of stereoisomers of this compound itself are not extensively detailed in the provided context, the principles of chiral synthesis and separation are broadly applicable to this class of compounds, especially when modifications introduce chiral centers.

Combinatorial and Parallel Synthetic Strategies for Derivative Libraries

To efficiently explore the structure-activity relationships of this compound analogues, combinatorial and parallel synthesis strategies have been employed to generate large libraries of derivatives. These high-throughput methods allow for the rapid synthesis and screening of numerous compounds.

Research Findings:

Parallel synthesis tools, such as the Radleys Carousel and GreenHouse synthesizers, enable chemists to perform multiple reactions simultaneously under controlled conditions. youtube.com These systems typically involve a series of reaction tubes or plates that can be heated, cooled, and stirred in parallel, significantly increasing experimental throughput. youtube.com

High-throughput synthesis methods have been developed for various classes of compounds, including N3-substituted 5-arylidene-2-thiohydantoin amides and acids, which can be synthesized in a one-pot solid-phase method. nih.gov The development of automated pipetting workstations and integrated experimental equipment has further streamlined the process of DNA synthesis and assembly, and similar principles can be applied to the synthesis of small molecule libraries. nih.gov

The synthesis of libraries of modafinil (B37608) analogues, which share the diphenylacetamide scaffold, has been reported to explore their activity as dopamine (B1211576) transporter inhibitors. nih.gov These libraries were generated to systematically investigate the structure-activity relationships by making chemical manipulations at various positions of the molecule. nih.gov

The following table highlights key aspects of combinatorial and parallel synthetic strategies:

Strategy Description Key Features Reference
Parallel Synthesis Simultaneous synthesis of multiple compounds in separate reaction vessels.Increased throughput, efficient use of resources, suitable for reaction optimization and library generation. youtube.com
High-Throughput Synthesis Automated methods for the rapid synthesis of large numbers of compounds.Automation, miniaturization, rapid screening of reaction conditions and building blocks. nih.govnih.gov
Combinatorial Chemistry Systematic and repetitive covalent connection of a set of different "building blocks" to each other to give a large array of final products.Generation of large and diverse compound libraries, efficient exploration of chemical space. youtube.com

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Synthetic Intermediate in Multi-Step Organic Syntheses

There is currently no available scientific literature that documents the specific use of N-(4-methoxyphenyl)-2,2-diphenylacetamide as a synthetic intermediate in multi-step organic syntheses.

Participation in Multi-Component Reactions (MCRs) for Scaffold Diversity

A review of current research on multi-component reactions (MCRs) does not indicate that this compound has been utilized as a reactant. MCRs are efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, but the participation of this specific compound has not been reported.

Precursor for Complex Molecular Architectures and Scaffolds

There are no documented instances of this compound serving as a precursor for the synthesis of complex molecular architectures or scaffolds.

Principles of Rational Ligand Design and Structure-Activity Relationships (SAR) in Chemical Sciences

Detailed studies on rational ligand design and structure-activity relationships focusing specifically on this compound are not found in the current body of scientific literature.

Ligand Design Methodologies Based on Structural Features

No research is available that describes ligand design methodologies based on the specific structural features of this compound.

Chemical Structure-Activity Relationship (SAR) Studies Focusing on Structural Modification Effects on Reactivity

There are no published chemical structure-activity relationship (SAR) studies that investigate how structural modifications to this compound affect its chemical reactivity.

Pharmacophore Modeling and Computational Design of Chemical Probes

Computational studies, including pharmacophore modeling for the design of chemical probes based on the this compound scaffold, have not been reported in the available literature.

Q & A

Basic Questions

Q. What are the recommended synthetic routes and purification methods for N-(4-methoxyphenyl)-2,2-diphenylacetamide?

  • Methodological Answer : Synthesis typically involves condensation of substituted phenylacetic acid derivatives with appropriate amines. For purification, slow evaporation of a 1:1 acetone:methanol solution is effective for obtaining X-ray quality crystals, as demonstrated in analogous diphenylacetamide derivatives . Post-synthesis, column chromatography (using silica gel and ethyl acetate/hexane gradients) is recommended to isolate the compound. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 430–433 K) .

Q. What safety protocols are critical during experimental handling of this compound?

  • Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of vapors. Waste containing the compound must be segregated as hazardous organic waste and disposed via certified biohazard disposal services. Spill management requires neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Advanced Research Questions

Q. How can X-ray crystallography parameters be optimized for resolving the crystal structure of this compound?

  • Methodological Answer : Use a CuKα radiation source (λ = 1.54178 Å) on a diffractometer (e.g., Oxford Diffraction Xcalibur Eos Gemini) at 173 K to minimize thermal motion artifacts. Collect data in ω-scan mode with θ ranging from 4.6° to 70.4°. Employ SHELXL for refinement, applying DFIX restraints for N–H bonds (0.87 Å) and riding models for C–H atoms. Validate the final structure using CIF check tools and R1/wR2 convergence criteria (< 5%) .

Q. What strategies resolve contradictions in hydrogen-bonding network analysis for this compound?

  • Methodological Answer : Use graph-set analysis (R22(8) motifs) to categorize intermolecular N–H⋯O and C–H⋯O interactions. For ambiguous cases, compare experimental data (e.g., bond lengths/angles from crystallography) with computational models (DFT at B3LYP/6-31G* level). Software like Mercury (CCDC) can visualize packing diagrams to confirm zigzag chains along specific crystallographic axes .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with substitutions on the methoxyphenyl or diphenyl groups (e.g., halogenation, methyl groups). Assess bioactivity (e.g., antimycobacterial assays using Mycobacterium tuberculosis H37Rv strains) and correlate with steric/electronic parameters (Hammett σ values, LogP). Use QSAR models (e.g., CoMFA) to predict activity cliffs and validate via crystallographic data on key analogs .

Q. What are the best practices for validating crystallographic data integrity in publications?

  • Methodological Answer : Ensure adherence to IUCr standards by checking for completeness of CIF files (e.g., checkCIF). Report ADPs (anisotropic displacement parameters) for non-H atoms and include PLATON-generated validation reports. Cross-verify torsion angles and hydrogen-bond geometries against similar structures in the Cambridge Structural Database (CSD) .

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Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2,2-diphenylacetamide

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